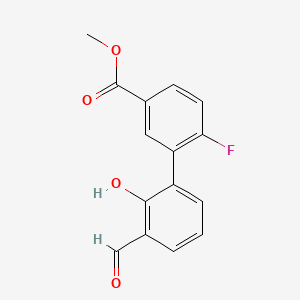

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol

Description

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol (CAS: 1261919-29-2) is a biphenyl derivative featuring a fluorine atom, a methoxycarbonyl group, and a formylphenol moiety. Its molecular formula is C₁₅H₁₁FO₄, with a molecular weight of 274.2 g/mol . This compound is structurally characterized by a biphenyl backbone substituted at the 2-position of the first phenyl ring with a fluorine atom and a methoxycarbonyl group at the 5-position. The second phenyl ring contains a formyl group at the 2-position and a hydroxyl group at the 6-position. According to its Material Safety Data Sheet (MSDS), it is harmful upon inhalation, skin contact, or ingestion and requires careful handling in controlled environments .

Properties

IUPAC Name |

methyl 4-fluoro-3-(3-formyl-2-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKWWIBUUQWZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685306 | |

| Record name | Methyl 6-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-29-2 | |

| Record name | Methyl 6-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

For example, the synthesis may start with 2-fluoro-5-methoxycarbonylphenylboronic acid and 2-bromo-6-formylphenol. The reaction conditions often include the use of a palladium catalyst such as palladium(II) acetate, a base like potassium carbonate, and a solvent such as dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-carboxyphenol.

Reduction: 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the phenolic structure can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol can be compared to the following analogs:

Structural Analogs with Fluorinated Biphenyl Backbones

6-(2-Fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid Structure: Replaces the phenol group with a pyridine ring and substitutes the formyl group with a carboxylic acid. Applications: Likely used in medicinal chemistry for metal coordination or as a bioisostere for carboxylic acid-containing drugs.

2-Fluoro-5-(4-fluorophenyl)pyridine

- Structure : Features a pyridine core with fluorine substituents at the 2- and 5-positions.

- Key Differences : Lacks the methoxycarbonyl and hydroxyl groups, reducing steric hindrance and metabolic stability. This compound is often used as a precursor in synthesizing bioactive molecules .

Analogs with Modified Functional Groups

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS: 1427389-00-1) Structure: Replaces the biphenyl backbone with a phenyl acetate group.

2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol Structure: Substitutes the formyl group with a cyano group. Key Differences: The cyano group increases electron-withdrawing effects, which may alter electronic distribution and reactivity in substitution reactions .

Analogs with Heterocyclic Systems

6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol Structure: Combines a pyridine ring with fluorine and methoxyphenyl substituents. Key Differences: The hydroxyl group on the pyridine ring enhances acidity (pKa ~8–9) compared to the phenolic hydroxyl group in the target compound (pKa ~10–11), influencing solubility and binding interactions .

Data Tables for Comparative Analysis

Research Findings and Implications

- Reactivity: The formyl group in this compound makes it susceptible to nucleophilic attacks, distinguishing it from cyano- or carboxyl-substituted analogs .

- Biological Interactions: Fluorine substituents in biphenyl systems are known to enhance metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in fluorinated pyrimidines like 5-fluorouracil .

- Regulatory and Safety: Unlike some fluorinated pyrimidines, this compound is classified as non-hazardous for transport but requires precautions due to its toxicity upon exposure .

Biological Activity

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H13F1O4

- Molecular Weight : 292.26 g/mol

- CAS Number : 184582-60-3

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against certain types of β-lactamases, which are critical in antibiotic resistance. Its structural modifications enhance binding affinity and specificity towards these enzymes.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is primarily due to the presence of hydroxyl groups that can donate protons and neutralize free radicals.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 16 µg/mL | Effective against Gram-positive bacteria |

| Klebsiella pneumoniae | 64 µg/mL | Moderate activity observed |

These findings suggest that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are depicted in Table 2.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15.5 | Moderate cytotoxicity |

| A549 | 12.3 | High cytotoxicity |

| Normal Human Cells | >100 | Low toxicity |

The data indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Case Studies

A notable case study involved the synthesis of a series of derivatives based on this compound to enhance its biological activity. Researchers modified the phenolic structure to evaluate changes in enzyme inhibition and cytotoxicity profiles. The study concluded that specific substitutions at the ortho and para positions significantly improved inhibitory potency against β-lactamases and enhanced anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.